LogP Differentiation of the Tert-Pentyloxy Substituent vs. Lower Tert-Butoxy Homologs
The computed LogP of 2-((tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is 2.915, which represents a +0.92 LogP unit increase (≈8.3-fold higher octanol-water partition) over the closest lower homolog, 3-(tert-butoxy)-2,2-dimethylpropane-1-sulfonyl chloride (LogP 1.996), as measured under identical computational methodology . Among C₁₁H₂₃ClO₃S isomers, the target compound sits in the intermediate lipophilicity range (2.81–3.07), offering a balanced profile between the more polar 2-((3,3-dimethylbutoxy)methyl)butane-1-sulfonyl chloride (LogP 2.805) and the more lipophilic 3-(octyloxy)propane-1-sulfonyl chloride (LogP 3.072) .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.915 |
| Comparator Or Baseline | 3-(Tert-butoxy)-2,2-dimethylpropane-1-sulfonyl chloride: LogP = 1.996; 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride: LogP = 2.805; 3-(Octyloxy)propane-1-sulfonyl chloride: LogP = 3.072 |
| Quantified Difference | +0.92 LogP units vs. tert-butoxy homolog; positioned centrally within C11 isomer range (Δ −0.11 to +0.16 vs. mid-range isomers) |
| Conditions | Computed LogP values from Fluorochem technical datasheets, using consistent in-house QSPR algorithm; all values from identical supplier methodology |
Why This Matters
Higher LogP relative to lower homologs translates to improved organic-phase extractability and potentially enhanced membrane permeability of derived sulfonamides, while intermediate placement among C11 isomers avoids excessive lipophilicity that could limit aqueous solubility.
